molecular formula C7H7LiSe B14707282 Lithiomethyl phenyl selenide CAS No. 22859-62-7

Lithiomethyl phenyl selenide

Cat. No.: B14707282
CAS No.: 22859-62-7
M. Wt: 177.1 g/mol
InChI Key: WEMHPDNOZNCHCL-UHFFFAOYSA-N
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Description

Lithiomethyl phenyl selenide is a reactive organoselenium compound belonging to the class of selenoethers (R-Se-R), the selenium analogues of ethers and sulfides . This reagent serves as a valuable synthetic equivalent for the nucleophilic transfer of the "PhSeCH2-" moiety, enabling the straightforward incorporation of a benzyl-protected selenium functionality into diverse molecular architectures . Its reactivity is characterized by the functionalization of the C-Se and Se-Li bonds under generally mild conditions, allowing for the generation of selenium-stabilized carbanions . Primary Research Applications: 1. Nucleophilic Alkylation: The lithium anion is a potent nucleophile, reacting with a wide range of alkyl halides, acyl halides, and other electrophiles to form unsymmetrical selenoethers . This is a fundamental transformation for constructing complex, selenium-containing molecules. 2. Precursor to Selenoxide Elimination: The methylene group adjacent to the selenium atom can be exploited in classic selenoxide elimination sequences. Oxidation of the resulting selenoether, for instance with hydrogen peroxide or ozone, generates a selenoxide intermediate that spontaneously undergoes syn elimination at elevated temperatures to yield terminal alkenes . This reaction is a powerful method for introducing unsaturation. 3. Synthesis of Metal Complexes and Materials: Silyl selenides and related organoselenium compounds are used in preparing metal complexes and as selenium precursors for atomic layer deposition (ALD) of materials like zinc selenide (ZnSe) . ZnSe is an important intrinsic semiconductor with a bandgap of about 2.70 eV at room temperature, finding application in II-VI light-emitting diodes (LEDs), diode lasers, and as a key infrared (IR) optical material . Research Value: This reagent provides a safer and more easily handled alternative to volatile and malodorous selenium reagents like benzeneselenol (PhSeH). The selenoethers formed from it are versatile intermediates. Beyond elimination reactions, they can be reduced to alkanes using reagents like tributyltin hydride or nickel boride, providing a strategic path for defunctionalization . Researchers in medicinal chemistry and pharmacology are increasingly interested in synthetic organoselenium compounds due to their potential antioxidant, anti-inflammatory, and anticancer activities, as investigated in models for molecules like ebselen . Handling and Usage: This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All manipulations must be conducted by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment. Organolithium compounds are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to maintain purity and reactivity.

Properties

CAS No.

22859-62-7

Molecular Formula

C7H7LiSe

Molecular Weight

177.1 g/mol

IUPAC Name

lithium;methanidylselanylbenzene

InChI

InChI=1S/C7H7Se.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1

InChI Key

WEMHPDNOZNCHCL-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-][Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of lithiomethyl phenyl selenide typically involves the reaction of phenyl selenide with a lithium reagent. One common method is the reaction of phenyl selenide with lithium methyl, which results in the formation of this compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial production methods for organoselenium compounds, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution and Functionalization

Lithium-containing methyl selenides, such as hypothetical Li[CH₂SePh], may exhibit nucleophilic reactivity due to the strong electron-donating nature of lithium. For instance, (phenylseleno)trimethylsilane reacts with halogens (Cl₂, Br₂, I₂) to form silyl halides and diphenyldiselenide as a byproduct . Similarly, lithium methyl phenyl selenide could replace halides in alkyl halides via nucleophilic substitution.

Reaction Type Conditions Products Key Observations
HalogenationCl₂/CCl₄ or neat Br₂/I₂Silyl halides (e.g., R₃SiX)Requires mild conditions; diphenyldiselenide formed as byproduct
Alkylationn-BuLi/alkyl halidesUnsymmetrical selenidesSegi and co-workers demonstrated analogous silyl selenide alkylation

Reaction with Aldehydes and Ketones

Selenosilanes react with carbonyl compounds to form selenoacetals, which are valuable in organic synthesis. For example, (phenylseleno)trimethylsilane reacts with aldehydes/ketones under Lewis acid catalysis (e.g., AlBr₃) to form selenoacetals . Lithium methyl phenyl selenide may similarly engage in selenoacetalization, though acid catalysis might be required to cleave the Se-Si bond.

Reaction Type Conditions Products Yield
SelenoacetalizationLewis acid (AlBr₃) + carbonyl compoundSelenoacetals (e.g., R₂CSeSiMe₃)Comparable to selenosilanes

Oxidative Transformations

Organoselenium compounds undergo oxidation to form selenoxides or selenones, which can undergo elimination reactions. For instance, oxidation of alkyl phenyl selenides with m-chloroperbenzoic acid (MCPBA) in methanol replaces the selenide group with an alkoxy group . Lithium methyl phenyl selenide may exhibit similar reactivity, forming methyl ethers or oxidized derivatives.

Reaction Type Reagents Products Key Observations
Oxidative substitutionMCPBA/MeOHAlkyl methyl ethersReplaces selenide with OMe group; avoids elimination

Radical Reactions

Phenyl selenides participate in radical-mediated reactions, such as hydrogen transfer or cycloadditions. For example, tris(trimethylsilyl)silyl radicals react with phenyl selenides to form alkanes . Lithium methyl phenyl selenide could act as a radical acceptor, facilitating analogous hydrogen abstraction or cyclization.

Reaction Type Conditions Products Rate Constant
Radical H-transferTris(trimethylsilyl)silyl radicalAlkanes (e.g., cyclohexane)k = 9.6 × 10⁷ M⁻¹s⁻¹

Enantioselective Catalysis

Selenosilanes can participate in enantioselective ring-opening reactions of epoxides using chiral catalysts (e.g., salen(Cr) complexes). For instance, (phenylseleno)trimethylsilane reacts with meso-epoxides to yield optically active β-hydroxy selenides . Lithium methyl phenyl selenide may similarly enable asymmetric transformations under catalytic conditions.

Reaction Type Catalyst Substrate Enantioselectivity
Epoxide ring-openingSalen(Cr)meso-epoxidesHigh enantioselectivity (S,S configuration)

Coordination Chemistry

Phenyl selenides can act as ligands in metal complexes. For example, (phenylseleno)trimethylsilane is used to synthesize luminescent Pt(IV) complexes with axial phenyl selenide ligands . Lithium methyl phenyl selenide may similarly coordinate to transition metals, influencing electronic properties.

Complex Type Ligand Role Emission Properties Key Features
Pt(IV) diimine complexesAxial ligandBroad emission (560–595 nm)Mixed L’MCT/IL’CT transitions

General Trends and Challenges

  • Stability : Lithium-containing selenides may be reactive due to lithium’s strong basicity, requiring controlled conditions (e.g., low temperatures).

  • Versatility : Selenides exhibit diverse reactivity in nucleophilic, radical, and catalytic processes, suggesting broad applications in organic synthesis.

  • Toxicity : While not explicitly mentioned for lithium methyl phenyl selenide, selenium compounds often require careful handling due to potential toxicity .

Mechanism of Action

The mechanism of action of lithiomethyl phenyl selenide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by neutralizing reactive oxygen species. It can also interact with enzymes and other proteins, potentially modulating their activity .

Comparison with Similar Compounds

Table 1: Kinetic Acidity Comparison

Compound Relative Acidity Reference
PhSeCH₃ 1
PhSCH₃ 33
m-CF₃-PhSCH₃ 740

Key Research Findings

Electronic Effects : Selenium’s polarizability and larger atomic size reduce kinetic acidity relative to sulfur but enhance nucleophilic reactivity in cross-coupling reactions .

Substituent Impact : Electron-withdrawing groups (e.g., m-CF₃) dramatically increase acidity, enabling tailored reagent design .

Biological vs. Synthetic Utility : Charged selenides (e.g., Ph₃Se⁺) excel in biological applications due to optimized pharmacokinetics, while neutral selenides (e.g., PhSeCH₂Li) dominate synthetic methodologies .

Oxidative Pathways: Selenides are versatile precursors to selenoxides and seleninate esters, enabling catalytic and biocatalytic applications .

Q & A

Q. What are the common synthetic routes for preparing lithiomethyl phenyl selenide, and how do reaction conditions (e.g., solvent, base) influence yield and stability?

this compound is typically synthesized via deprotonation of methyl phenyl selenide using strong bases like lithium amide (e.g., LDA) or through Se/Li exchange with alkyllithiums (e.g., n-BuLi) . Solvent choice significantly impacts reaction kinetics: THF accelerates Se/Li exchange compared to ether due to better solvation of intermediates . Substituents on the aryl ring (e.g., electron-withdrawing groups like m-CF₃) enhance kinetic acidity, improving deprotonation efficiency . For optimal yields, reactions should be conducted under inert atmospheres at low temperatures (−78°C to 0°C) to mitigate side reactions .

Q. How does the electronic nature of aryl substituents affect the reactivity of methyl phenyl selenide toward alkyllithiums?

Electron-withdrawing groups (e.g., m-CF₃) on the aryl ring increase the kinetic acidity of methyl phenyl selenide by stabilizing the resulting carbanion. For example, methyl m-trifluoromethylphenyl selenide exhibits 22.4 times greater acidity than the unsubstituted analogue, enabling faster deprotonation with weaker bases . Conversely, electron-donating groups reduce reactivity, necessitating stronger bases or prolonged reaction times .

Q. What are the primary applications of this compound in carbon-carbon bond formation?

this compound serves as a versatile nucleophile in alkylation and carbonyl addition reactions. It enables the synthesis of β-hydroxy selenides, which undergo reductive elimination (e.g., with MsCl/Et₃N) to form olefins with anti stereochemistry . It also acts as a +CH₂ synthon in cross-coupling reactions, facilitating the preparation of styrenes, vinyl ethers, and cinnamic acids .

Advanced Research Questions

Q. How can stereochemical outcomes (anti vs. syn) be controlled during the elimination of β-hydroxy selenides to form olefins?

Anti elimination dominates in reductive elimination of β-hydroxy selenides using MsCl/Et₃N, attributed to a concerted mechanism involving seleniranium ion intermediates . Syn elimination via selenoxide intermediates (e.g., using H₂O₂) is less reliable due to competing decomposition pathways . Stereoselectivity can be modulated by altering leaving groups (e.g., selenoxides vs. selenides) and reaction conditions (e.g., protic vs. aprotic solvents) .

Q. What strategies mitigate competing metallation or ether cleavage during Se/Li exchange reactions in ethereal solvents?

THF is preferred over diethyl ether for Se/Li exchange to minimize metallation of the solvent. The stronger coordinating ability of THF stabilizes lithium intermediates, reducing side reactions . Additionally, using substoichiometric alkyllithium reagents and low temperatures (−78°C) suppresses undesired pathways like β-hydride elimination .

Q. How do kinetic vs. thermodynamic factors influence the alkylation of α-lithio selenides?

At low temperatures (−78°C), alkylation favors kinetic products (e.g., less substituted alkanes), while higher temperatures (0°C to 25°C) promote thermodynamic control via equilibration. For example, trapping α-lithio selenides with electrophiles at −78°C yields primary adducts, whereas warming allows isomerization to more stable branched products .

Q. What analytical challenges arise in characterizing this compound intermediates, and how are they addressed?

The high reactivity of α-lithio selenides necessitates in situ characterization via low-temperature NMR (−40°C) or quenching with electrophiles followed by GC-MS analysis . Instability under ambient conditions requires strict exclusion of moisture and oxygen. For selenoxide derivatives, iodometric titration or spectroscopic ellipsometry (for SAMs) provides reliable quantification .

Q. How do interfacial effects in self-assembled monolayers (SAMs) of phenyl selenides impact spectroscopic ellipsometry measurements?

SAMs of phenyl selenides on gold exhibit pronounced interface effects, leading to overestimated thickness values if not properly modeled. A hybrid approach combining ellipsometry with STM/XPS data accounts for nano-structured interfaces and molecular absorption bands, yielding accurate thickness estimates (~1.2 nm for monolayer coverage) .

Methodological Recommendations

  • Stereochemical Analysis : Use NOESY or X-ray crystallography to confirm anti/syn elimination outcomes .
  • Reaction Optimization : Screen solvents (THF, ethers) and bases (LDA, n-BuLi) systematically using GC or ^1H NMR for real-time monitoring .
  • SAM Characterization : Pair ellipsometry with cyclic voltammetry to assess surface coverage and defects .

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